Product packaging for 4-chloro-4H-acridin-9-one(Cat. No.:)

4-chloro-4H-acridin-9-one

Cat. No.: B12348431
M. Wt: 229.66 g/mol
InChI Key: GUSDSULTXRBZBQ-UHFFFAOYSA-N
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Description

4-Chloro-4H-acridin-9-one is a functionalized acridone derivative of interest in medicinal chemistry and materials science. The acridone core is a privileged structure in drug discovery, known for its planar geometry that allows for intercalation with biological targets like DNA and RNA . This molecular interaction is the basis for a wide spectrum of observed biological activities in acridone compounds, including antitumor, antimalarial, antibacterial, and antiviral effects . The specific chloro-substitution at the 4-position makes this compound a valuable synthetic intermediate for further structural elaboration and structure-activity relationship (SAR) studies. Researchers can utilize it to develop novel compounds for probing biological mechanisms or for creating new therapeutic candidates, particularly in oncology and infectious diseases . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions, as it may be hazardous.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8ClNO B12348431 4-chloro-4H-acridin-9-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H8ClNO

Molecular Weight

229.66 g/mol

IUPAC Name

4-chloro-4H-acridin-9-one

InChI

InChI=1S/C13H8ClNO/c14-10-6-3-5-9-12(10)15-11-7-2-1-4-8(11)13(9)16/h1-7,10H

InChI Key

GUSDSULTXRBZBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC(C3=N2)Cl

Origin of Product

United States

Synthetic Methodologies for 4 Chloro 4h Acridin 9 One and Analogues

Classical Approaches to Acridinone (B8587238) Core Synthesis

Traditional methods for synthesizing the acridinone core have been foundational in heterocyclic chemistry. These approaches typically involve the formation of a key C-N bond to create a diarylamine intermediate, followed by an intramolecular cyclization to build the central heterocyclic ring.

The Ullmann condensation, first reported by Fritz Ullmann in the early 20th century, is a classical copper-catalyzed reaction that forms aryl ethers, aryl thioethers, and aryl amines from aryl halides. wikipedia.orgsynarchive.com This reaction has been a cornerstone in the synthesis of N-phenylanthranilic acids, which are the direct precursors to acridinones. The Jourdan-Ullmann coupling, a related transformation, is a key step in what is known as the Ullmann acridine (B1665455) synthesis. researchgate.netscribd.com

The general approach involves the coupling of an aniline (B41778) with an o-halobenzoic acid in the presence of copper or a copper salt. wikipedia.org The reaction traditionally requires harsh conditions, including high temperatures (often exceeding 200°C) and polar, high-boiling solvents like N-methylpyrrolidone or nitrobenzene. wikipedia.orgnih.gov The mechanism involves the formation of an active copper(I) species which undergoes oxidative addition with the aryl halide. byjus.comorganic-chemistry.org

Historically, "activated" copper powder, prepared by reducing copper sulfate (B86663) with zinc, was used. wikipedia.org Modern improvements have introduced soluble copper catalysts supported by ligands, which can facilitate the reaction under milder conditions. wikipedia.orgrug.nl Despite its limitations, such as high reaction temperatures and sometimes erratic yields, the Ullmann condensation remains a fundamental and widely practiced method for constructing the diarylamine backbone required for acridinone synthesis. nih.govwikipedia.org

Table 1: Key Features of Classical Ullmann-Type Condensations

Feature Description
Reactants Aniline derivative and an o-halobenzoic acid derivative.
Catalyst Stoichiometric amounts of copper metal or copper salts (e.g., CuI). wikipedia.orgnih.gov
Conditions High temperatures (>200°C), polar aprotic solvents. wikipedia.orgnih.gov
Intermediate N-phenylanthranilic acid.
Product Acridinone (after subsequent cyclization).
Advantages A long-established, direct method for forming the key C-N bond.

| Disadvantages | Harsh reaction conditions, high catalyst loading, potential for low yields. nih.govwikipedia.org |

This method is intrinsically linked to the Ullmann-type condensation, as it describes the specific application of coupling anilines with o-halobenzoic acids to form the N-phenylanthranilic acid intermediate necessary for acridinone synthesis. The Goldberg reaction, a variant of the Ullmann condensation, specifically refers to the copper-catalyzed C-N bond formation between an aniline and an aryl halide. wikipedia.org

In a typical procedure, an appropriately substituted aniline is reacted with an o-chlorobenzoic acid derivative in the presence of a base, such as potassium carbonate, and a copper catalyst. For instance, the coupling of aniline with 2-chlorobenzoic acid yields N-phenylanthranilic acid. wikipedia.org The reactivity of the aryl halide follows the general trend for nucleophilic aromatic substitution, with aryl iodides being more reactive than aryl bromides, which are in turn more reactive than aryl chlorides. wikipedia.org Electron-withdrawing groups on the aryl halide can accelerate the reaction. wikipedia.org

The resulting N-phenylanthranilic acid is the pivotal intermediate that undergoes subsequent cyclization to form the acridinone ring system. The specific substitution pattern of the aniline and the o-halobenzoic acid dictates the substitution on the final acridinone product.

Once the N-arylanthranilic acid intermediate is synthesized, the final step in forming the acridinone core is an intramolecular cyclization. This reaction is an electrophilic aromatic substitution, where the carboxylic acid group is activated to acylate the adjacent aromatic ring. This cyclodehydration is typically promoted by strong acids or dehydrating agents. scribd.com

For example, heating 2-[(4-ethylphenyl)amino]isophthalic acid in polyphosphoric acid results in the formation of 7-ethylacridine-4-carboxylic acid. scribd.com The mechanism involves the protonation of the carboxylic acid, followed by the formation of an acylium ion or a related electrophilic species, which then attacks the electron-rich ortho-position of the adjacent aniline ring to close the central six-membered ring.

Advanced Synthetic Strategies for Functionalized Acridinones

While classical methods are effective, they often require harsh conditions. Modern synthetic chemistry has introduced more sophisticated and milder techniques for constructing the acridinone core, often with better functional group tolerance and higher yields.

The limitations of the Ullmann reaction, particularly the high temperatures and stoichiometric copper requirements, have led to the development of alternative C-N cross-coupling methods. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful alternative for the synthesis of diarylamines. wikipedia.org

This reaction couples an amine with an aryl halide or triflate in the presence of a palladium catalyst and a strong base. The catalysts are typically palladium(0) complexes supported by bulky, electron-rich phosphine (B1218219) ligands. The Buchwald-Hartwig amination generally proceeds under much milder conditions than the Ullmann reaction and exhibits broad substrate scope and functional group tolerance. wikipedia.org This makes it a highly valuable tool for synthesizing the N-phenylanthranilic acid precursors required for acridinone synthesis, especially for complex or sensitive substrates.

Cycloaddition reactions represent a more convergent and atom-economical approach to constructing heterocyclic systems like acridinones. These methods can build the core structure in fewer steps compared to the classical linear synthesis.

While direct (4+2) cycloadditions (Diels-Alder reactions) to form the acridinone core are not common, domino reactions that incorporate a cycloaddition step have been developed. For example, a domino imine condensation followed by an intramolecular polar [4π+ + 2π]-cycloaddition of anilines and ω-unsaturated aldehydes can produce highly substituted octahydroacridines, which can then be oxidized to the aromatic acridinone system. researchgate.net

Other advanced methods include multicomponent reactions that assemble the acridinone skeleton from simpler starting materials in a single pot, offering efficiency and molecular diversity. researchgate.net For instance, a three-component reaction between chalcones, anilines, and β-ketoesters, followed by a microwave-assisted thermal cyclization, can afford 1,3-diaryl-1,2-dihydroacridin-9(10H)-ones. Subsequent oxidation yields the fully aromatic acridinone derivatives. researchgate.net These modern strategies provide powerful and flexible routes to functionalized acridinones that complement the classical synthetic approaches.

One-Pot Synthetic Routes

One-pot synthesis, a strategy that combines multiple reaction steps in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and reduced waste generation. While specific one-pot syntheses for 4-chloro-4H-acridin-9-one are not extensively detailed, the principles are well-established in heterocyclic chemistry for structurally related compounds. For instance, three-component heteroannulation reactions are used to prepare polysubstituted pyridines from an alkynone, a 1,3-dicarbonyl compound, and ammonium (B1175870) acetate (B1210297) in a single step, often with complete regiocontrol and without the need for an acid catalyst. organic-chemistry.org Similarly, cascade reactions involving N-aryl enaminones have been developed for the one-pot synthesis of 4-chloroquinolines. organic-chemistry.org

A one-step method for synthesizing acridine sulfonamide derivatives has been reported, involving the reaction of dimedone, an aminobenzenesulfonamide, and a cyanobenzaldehyde in water, using sulfuric acid as a catalyst. rsc.org This approach highlights the potential for multicomponent reactions to rapidly assemble complex acridine-like structures. mdpi.com These methodologies underscore the potential for developing streamlined, one-pot procedures for this compound and its analogues, which would be of considerable interest for creating chemical libraries for drug discovery.

One-Pot Synthesis Features Description Potential Application to Acridinones
Efficiency Multiple bonds are formed in a single operation, reducing the number of synthetic steps and purification procedures.Rapid assembly of the tricyclic acridinone core from simple precursors.
Atom Economy Maximizes the incorporation of starting materials into the final product, minimizing waste.Greener synthetic routes with less environmental impact.
Diversity Allows for the variation of multiple components, leading to a diverse range of analogues from a common pathway.Facile generation of libraries of substituted acridinones for structure-activity relationship studies.

Nucleophilic Aromatic Substitution at Acridinone C-9 Position

Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing substituents onto an aromatic ring that bears a suitable leaving group. wikipedia.org In the context of acridinone chemistry, the C-9 position is analogous to the carbonyl carbon of an amide and is highly activated towards nucleophilic attack, especially if a good leaving group like a halide is present. The reaction proceeds via an addition-elimination mechanism. chemistrysteps.com

The mechanism involves the attack of a nucleophile on the electron-deficient C-9 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.comnih.gov The presence of the electron-withdrawing carbonyl group at C-9 and the nitrogen atom within the ring system helps to stabilize this intermediate by delocalizing the negative charge. In the subsequent step, the leaving group is expelled, and the aromaticity of the heterocyclic ring is restored. chemistrysteps.com This SNAr mechanism is distinct from SN1 and SN2 reactions and is favored when strong electron-withdrawing groups are positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com Mechanistic studies on substituted 10-methylacridones have confirmed that substitution occurs via this addition-elimination pathway. adelaide.edu.au

This reactivity is fundamental for the synthesis of a vast number of C-9 substituted acridinones, such as the clinically relevant 9-aminoacridine (B1665356) derivatives, by reacting a 9-chloroacridinone precursor with various amines.

Green Chemistry Approaches in Acridinone Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. jocpr.com In acridinone synthesis, this has translated into the development of methods that reduce or eliminate the use of hazardous reagents and solvents.

Traditional methods for the cyclization of N-phenylanthranilic acids to form the acridone (B373769) scaffold often employ harsh dehydrating agents like concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl3). jocpr.com Green alternatives focus on replacing these hazardous catalysts with more environmentally friendly options. Solid acid catalysts, for example, offer advantages such as ease of separation, reusability, and reduced environmental impact. jocpr.com

Microwave-assisted organic synthesis has emerged as a powerful green tool, often leading to significant reductions in reaction times, increased yields, and enhanced product purity. jocpr.comresearchgate.net The synthesis of 9-acridone derivatives via the condensation of aromatic amines and o-chlorobenzoic acid has been efficiently achieved using a Lewis acid catalyst like zinc chloride in a microwave reactor. jocpr.com Furthermore, the use of water as a green solvent and environmentally friendly catalysts like H2SO4 has been reported for the synthesis of certain acridine derivatives, achieving high yields and purities. rsc.org

Green Chemistry Strategy Traditional Method Green Alternative Reference
Catalyst Concentrated H2SO4, PPA, POCl3Solid acid catalysts, Lewis acids (e.g., ZnCl2) jocpr.com
Energy Source Conventional heatingMicrowave irradiation jocpr.comresearchgate.netresearchgate.net
Solvent Hazardous organic solventsWater, solvent-free conditions rsc.orgresearchgate.net

Regioselective Functionalization of the Acridinone Skeleton

Following the synthesis of the basic acridinone tricycle, regioselective functionalization is crucial for fine-tuning its chemical and biological properties. This involves the controlled introduction of various substituents at specific positions on the aromatic rings or the acridone nitrogen.

Introduction of Halogen Substituents

The regioselective introduction of halogens (e.g., chlorine, bromine) onto the acridinone skeleton provides valuable intermediates for further synthetic transformations, such as cross-coupling reactions. The position of halogenation is dictated by the electronic effects of the substituents already present on the acridinone core. Reagents like N-halosuccinimides (e.g., N-bromosuccinimide, NBS) are commonly used for the halogenation of activated aromatic rings under mild conditions. researchgate.net

The methodology for regioselective halogenation often relies on controlling the reaction conditions to favor substitution at a specific position. researchgate.net For instance, in related heterocyclic systems, catalyst-controlled C-H activation has been used to achieve regioselective halogenation at positions that might not be favored under standard electrophilic aromatic substitution conditions. nih.gov For the acridinone ring system, the directing effects of the carbonyl group and the secondary amine, along with any other substituents, will govern the outcome of electrophilic halogenation reactions.

N-Alkylation and N-Arylation Strategies

Modification of the acridone nitrogen at the N-10 position is a common strategy to modulate the molecule's properties.

N-Alkylation can be achieved by reacting the acridone with an alkyl halide in the presence of a base. Green chemistry principles have been applied to this reaction as well. For example, the N-alkylation of acridone has been performed efficiently under solvent-free conditions using microwave irradiation with potassium fluoride (B91410) on alumina (B75360) as a solid support, leading to high yields of N-alkyl acridones. researchgate.net

N-Arylation , the formation of a C-N bond between the acridone nitrogen and an aryl group, typically requires more advanced methods like transition-metal-catalyzed cross-coupling reactions. Nickel-catalyzed N-arylation has been successfully used for the cross-coupling of (hetero)aryl halides with primary amides and lactams, which are structurally related to the acridinone system. nih.govscholaris.ca These modern catalytic methods allow for the coupling of a wide range of aryl and heteroaryl groups to the acridone nitrogen under relatively mild conditions.

Introduction of Other Functional Groups for Structure-Activity Probing

To explore the structure-activity relationships (SAR) of acridone derivatives, a wide variety of functional groups are introduced at different positions of the scaffold. nih.govresearchgate.net The acridine and acridone nuclei are considered privileged pharmacophores in medicinal chemistry due to their ability to interact with biological targets like DNA and various enzymes. nih.gov

The synthesis of diverse analogues is key to SAR studies. For example, 9-aminoacridine-4-carboxamides have been identified as a significant class of antitumor agents. nih.gov The introduction of a carboxamide group at the C-4 position and an amino group at C-9 dramatically influences biological activity. Other modifications include the synthesis of acridone hybrids with moieties like hydrazones and isatin (B1672199) to develop new antibacterial agents. mdpi.com The synthesis of derivatives bearing triazole rings has also been explored to probe their effects on enzyme inhibition. rsc.org These studies, which involve creating libraries of compounds with systematic structural variations, are essential for identifying the key structural features responsible for a desired biological effect and for optimizing lead compounds in drug discovery. nih.govamanote.com

Optimization of Synthetic Pathways

The efficient synthesis of this compound and its analogues is critical for enabling further research and application. Optimization of synthetic pathways focuses on improving reaction yields, minimizing reaction times, reducing costs, and employing environmentally benign procedures. Key strategies involve the careful selection of catalysts, ligands, solvents, and reaction conditions, as well as the adoption of modern synthetic technologies.

Another critical step that is frequently optimized is the initial formation of the N-phenylanthranilic acid intermediate, typically achieved through cross-coupling reactions. The Ullmann condensation and the Buchwald-Hartwig amination are two of the most important C-N bond-forming reactions used for this purpose.

Optimization of Buchwald-Hartwig Amination:

The palladium-catalyzed Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for its versatility in forming C-N bonds. bristol.ac.ukyoutube.com The efficiency of this reaction is highly sensitive to several parameters, and extensive research has been dedicated to optimizing these conditions to maximize yield and substrate scope. The choice of ligand, palladium precatalyst, base, and solvent are all critical variables. bristol.ac.ukyoutube.com

Bulky, electron-rich phosphine ligands are known to dramatically improve reaction efficiency by stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. youtube.com Design of Experiments (DoE) methodology is often employed to systematically investigate the interplay between variables such as catalyst loading, base concentration, and temperature to identify the optimal conditions for achieving the highest yield. bristol.ac.uk Studies have shown that for certain substrates, a switch in ligand (e.g., from Xantphos to XPhos) can significantly expand the chemical space where high yields (>90%) are predicted. bristol.ac.uk Furthermore, the reaction has been shown to be effective in environmentally friendly solvents, such as vegetable oils, where trace components like monoglycerides (B3428702) and fatty acids can act as beneficial additives, significantly improving yields. acs.org

Table 1: Optimization of Buchwald-Hartwig Amination Conditions
ParameterVariationEffect on Yield/Reaction RateReference
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos)Dramatically improves efficiency, enhances oxidative addition and reductive elimination. youtube.com
Bidentate phosphines (e.g., BINAP, DPPF)Prevents palladium dimer formation, leading to higher rates and better yields. wikipedia.org
Base Sodium tert-butoxide (t-BuONa)Commonly used strong, non-nucleophilic base, highly effective. acs.org
Cesium carbonate (Cs₂CO₃)A milder base, useful for substrates with base-sensitive functional groups.
Solvent Toluene, DioxaneStandard anhydrous aprotic solvents. acs.org
Vegetable Oils / Lipids"Green" solvent option; trace impurities can act as beneficial additives. acs.org
Technology Microwave IrradiationReduces reaction times from hours to minutes with moderate to excellent yields. acs.org

Optimization of Ullmann Condensation:

The Ullmann condensation is a classical copper-catalyzed method for C-N bond formation. researchgate.net Traditional protocols often required harsh conditions, such as high temperatures and stoichiometric amounts of copper. researchgate.net Optimization efforts have focused on developing milder and more efficient catalytic systems. The introduction of bidentate ligands has significantly improved the performance of Ullmann-type couplings, allowing for lower reaction temperatures and tolerance of a wider range of functional groups.

Advancements in Reaction Technology:

Beyond optimizing chemical reagents, advancements in reaction technology have provided powerful tools for improving synthetic efficiency.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically accelerate reaction rates and improve yields for the synthesis of acridone derivatives. jocpr.comijcce.ac.irrjptonline.org This technique can reduce reaction times from several hours under conventional heating to mere minutes. acs.orgrjptonline.org For example, the synthesis of N-phenylanthranilic acids via Ullmann condensation in water was optimized using microwave irradiation at 500 W, achieving a 98% yield in just 5 minutes. researchgate.net Similarly, the final cyclization step to form the acridone ring is also significantly enhanced by microwave heating. jocpr.comresearchgate.net

Heterogeneous Catalysis: To improve the sustainability and scalability of acridone synthesis, researchers have explored the use of heterogeneous catalysts. These catalysts can be easily separated from the reaction mixture and recycled, reducing waste and cost. mdpi.comnih.gov Examples include magnetically separable nanoparticles coated with a catalytically active species, such as Fe₃O₄@Polyaniline-SO₃H, which has been used for the efficient one-pot synthesis of acridinedione derivatives. mdpi.com These catalysts offer short reaction times, excellent yields, and can be reused multiple times without a significant loss of activity. nih.gov

Table 2: Optimization via Advanced Synthetic Methodologies
MethodologyKey FeaturesTypical ImprovementsReference
Microwave-Assisted Synthesis Rapid, uniform heating.Reaction times reduced from hours to minutes; yields often increased. jocpr.comacs.orgijcce.ac.irrjptonline.org
Heterogeneous Catalysis Use of solid-supported or magnetic catalysts.Facilitates easy catalyst separation and reuse; improves process sustainability. mdpi.comnih.gov
One-Pot / Multicomponent Reactions Multiple reaction steps occur in a single vessel without isolation of intermediates.Increases overall efficiency, reduces solvent waste and purification steps. ijcce.ac.irmdpi.com

By systematically optimizing each step of the synthetic pathway—from the initial cross-coupling to the final cyclization—and by leveraging modern technologies like microwave synthesis and heterogeneous catalysis, the production of this compound and its analogues can be made more efficient, cost-effective, and environmentally friendly.

Spectroscopic and Advanced Characterization Techniques in Acridinone Research

Vibrational Spectroscopy for Structural Elucidation

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. The acridinone (B8587238) core possesses several characteristic vibrational modes. For the parent compound, acridin-9-one, the IR spectrum shows distinctive absorption bands corresponding to the carbonyl (>C=O) and amine (-NH) groups. jocpr.com

Key vibrational frequencies for the acridinone scaffold include:

N-H Stretching: A characteristic band typically appears in the range of 3200-3400 cm⁻¹. In some literature, this range is reported between 3280-3744 cm⁻¹. jocpr.comjuniperpublishers.com

C=O Stretching: The conjugated ketone carbonyl group gives rise to a strong absorption band, generally found around 1635 cm⁻¹. jocpr.comjuniperpublishers.com

C=C Stretching: Aromatic ring stretching vibrations are observed in the 1470-1600 cm⁻¹ region. jocpr.com

For 4-chloro-4H-acridin-9-one , the introduction of a chlorine atom is expected to slightly modify this spectral profile. The fundamental vibrations of the acridinone core will remain, but the C-Cl stretching vibration will introduce a new band in the fingerprint region, typically between 600 and 800 cm⁻¹. Furthermore, the substitution pattern on the aromatic ring will influence the out-of-plane C-H bending vibrations, which can provide additional structural confirmation.

Table 1. Characteristic FT-IR Vibrational Frequencies for Acridinone and Expected Frequencies for this compound.
Functional GroupAcridin-9-one (cm⁻¹) jocpr.comjuniperpublishers.comThis compound (Expected, cm⁻¹)Vibrational Mode
N-H3280 - 3744~3200 - 3400Stretching
C=O~1635~1630 - 1640Stretching
Aromatic C=C1470 - 1600~1450 - 1600Stretching
C-ClN/A~600 - 800Stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural determination of organic molecules, providing precise information about the carbon-hydrogen framework.

Proton (¹H) NMR Spectroscopy

In ¹H NMR spectroscopy, the chemical shift, splitting pattern, and integration of the signals provide a detailed map of the proton environments in a molecule. For the parent acridin-9-one, the aromatic protons typically resonate in the downfield region between 7.25 and 8.25 ppm, with specific multiplicities (triplets and doublets) that reflect their coupling with neighboring protons. jocpr.com The labile N-H proton often appears as a broad singlet at a much lower field, for instance, around 11.72 ppm in DMSO-d₆. jocpr.com

For This compound , the introduction of the electronegative chlorine atom at the C-4 position will induce significant changes in the ¹H NMR spectrum due to its inductive and mesomeric effects. The proton at the C-5 position, being ortho to the chlorine, would be expected to experience a downfield shift. The coupling patterns of the protons on the chlorinated ring will also be altered, simplifying the spectrum in that region and helping to confirm the substituent's position. The exact chemical shifts are influenced by factors such as the solvent used. zzylchem.com

Table 2. ¹H NMR Spectral Data for Acridin-9-one and Predicted Shifts for this compound.
Proton(s)Acridin-9-one (δ, ppm in DMSO-d₆) jocpr.comThis compound (Predicted δ, ppm)Multiplicity
H-1, H-88.23 - 8.25Downfield shift for H-8, H-1 unaffectedDoublet
H-2, H-77.25 - 7.29Shifted based on proximity to ClTriplet
H-3, H-67.72 - 7.76Shifted based on proximity to ClTriplet
H-4, H-57.55 - 7.57H-5 downfield shifted, H-4 absentDoublet
N-H~11.72~11-12Singlet

Carbon (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information on the different carbon environments within a molecule. In acridin-9-one, the carbonyl carbon (C-9) is a key feature, typically resonating at a high chemical shift (downfield) in the range of 170-190 ppm due to the deshielding effect of the oxygen atom. juniperpublishers.com The aromatic carbons appear in the 110-160 ppm range. zzylchem.com

In This compound , the carbon atom directly attached to the chlorine (C-4) will experience a significant downfield shift due to the electronegativity of the halogen. The chemical shifts of the adjacent carbons (C-3, C-4a, and C-5) will also be affected, though to a lesser extent. This predictable substitution pattern is a powerful confirmation of the compound's structure.

Table 3. Key ¹³C NMR Chemical Shifts for Acridinone and Predicted Shifts for this compound.
CarbonAcridin-9-one (Approx. δ, ppm) juniperpublishers.comThis compound (Predicted δ, ppm)
C-9 (C=O)170 - 190~170 - 190
C-4~110 - 160Shifted downfield (ipso-effect)
Other Aromatic C110 - 160Shifts influenced by proximity to C-Cl

Solid-State NMR Techniques (e.g., ²⁹Si and ¹³C CP-MAS NMR)

While solution-state NMR is more common, solid-state NMR (ssNMR) provides invaluable information about the structure and dynamics of molecules in the solid phase. Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) are particularly useful for characterizing crystalline and amorphous solids. researchgate.net

For a compound like this compound, ¹³C CP-MAS NMR can distinguish between different polymorphs (different crystalline forms), which may have distinct solid-state conformations and intermolecular interactions. The chemical shifts in the solid state can differ from those in solution due to packing effects. researchgate.net Furthermore, specialized ssNMR techniques could be employed. For instance, ³⁵Cl ssNMR has been shown to be a useful probe for distinguishing polymorphs in hydrochloride pharmaceuticals, as the chlorine nuclear quadrupole and chemical shift parameters are highly sensitive to the local electronic environment. nih.gov While no specific ²⁹Si NMR data would be relevant unless silicon-containing derivatives were prepared, the principles of ssNMR remain a powerful tool for the comprehensive characterization of solid acridinone samples.

Two-Dimensional NMR Correlational Studies (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning ¹H and ¹³C signals, especially for complex molecules.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. A COSY spectrum of this compound would show correlations between adjacent protons on the aromatic rings, helping to trace the connectivity within each ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It is used to assign the ¹³C signal for each protonated carbon based on the known ¹H assignment.

These correlational studies, when used together, allow for a complete and confident assignment of all ¹H and ¹³C NMR signals, leaving no ambiguity in the final structural determination.

Mass Spectrometry for Molecular Confirmation and Purity Analysis

Mass spectrometry is an indispensable analytical technique in chemical research for determining the molecular weight and elemental composition of a compound, as well as assessing its purity.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound, HRMS would be the definitive technique to confirm its atomic composition. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically within 5 ppm), the observed mass can be compared against the theoretical exact mass calculated from the isotopic masses of the constituent atoms. This comparison either confirms or refutes the proposed molecular formula.

Table 1: Theoretical Exact Mass Data for this compound

Molecular Formula Isotope Theoretical Exact Mass (m/z)
C₁₃H₈³⁵ClNO [M+H]⁺ 230.0316

This interactive table presents the calculated theoretical exact mass for the protonated molecule ([M+H]⁺) considering the two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl. The characteristic isotopic pattern, with an approximate 3:1 intensity ratio for the ³⁵Cl and ³⁷Cl peaks respectively, would serve as a clear indicator of the presence of a single chlorine atom in the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. researchgate.netrsc.org It is routinely used to determine the purity of a sample and to analyze complex mixtures. lcms.cznih.gov

In the context of this compound research, an LC-MS method would first involve separating the target compound from any starting materials, byproducts, or degradation products using an appropriate HPLC column and mobile phase. The eluent from the column is then introduced into the mass spectrometer, which provides mass data for the components as they elute. This allows for the confirmation of the molecular weight of the main peak (corresponding to this compound) and the identification of any impurities. The retention time from the chromatogram is a characteristic, though not unique, property under specific LC conditions.

Electronic Spectroscopy and Photophysical Characterization

Electronic spectroscopy techniques are used to investigate the interaction of molecules with ultraviolet and visible light, providing insights into their electronic structure and photophysical properties such as light absorption and emission.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy measures the absorption of light by a molecule as a function of wavelength. ubbcluj.romsu.educhemguide.co.uk The resulting spectrum is characteristic of the molecule's electronic structure, particularly its chromophores (light-absorbing groups). chemguide.co.uk The acridinone scaffold is a well-defined chromophore that exhibits strong absorption in the UV and near-visible regions, typically arising from π→π* electronic transitions within the conjugated aromatic system. researchgate.net

For this compound, the absorption spectrum is expected to be similar to that of the parent acridin-9-one, but with potential shifts in the absorption maxima (λmax) due to the electronic effects of the chlorine substituent. Halogen substituents can induce a bathochromic (red) or hypsochromic (blue) shift depending on their position and electronic influence (inductive vs. resonance effects).

Table 2: Illustrative UV-Vis Absorption Data for Acridin-9-one (Parent Compound) in Ethanol

Compound λmax (nm)

This table shows typical absorption maxima for the parent acridinone compound for reference. The spectrum of the 4-chloro derivative would need to be determined experimentally to ascertain the precise electronic influence of the chlorine atom at the C4-position.

Fluorescence Spectroscopy (Steady-State and Time-Resolved)

Many acridinone derivatives are known to be fluorescent, meaning they re-emit absorbed light at a longer wavelength. researchgate.netresearchgate.net Fluorescence spectroscopy is a highly sensitive technique used to study the emission properties of such compounds. mdpi.com

Steady-State Fluorescence: This technique involves exciting the sample at a fixed wavelength (typically at or near an absorption maximum) and scanning the emitted light to obtain an emission spectrum. The spectrum reveals the wavelength of maximum emission (λem) and provides information about the electronic nature of the first excited state.

Time-Resolved Fluorescence: This method measures the decay of fluorescence intensity over time (typically nanoseconds) following excitation with a short pulse of light. It provides the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state.

The introduction of a chlorine atom onto the acridinone ring is expected to influence its fluorescence properties. Due to the "heavy-atom effect," the chlorine atom can enhance the rate of intersystem crossing (a non-radiative transition from the excited singlet state to a triplet state), which competes with fluorescence. This often leads to a decrease in fluorescence intensity and a shorter fluorescence lifetime compared to the non-halogenated parent compound. nih.govmdpi.com

Quantum Yield Determinations

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. uci.eduresearchgate.net A quantum yield of 1.0 (100%) indicates that every absorbed photon results in an emitted fluorescent photon, while a value of 0 signifies a complete absence of fluorescence.

Quantum yields are most commonly determined using a comparative method. uci.edu This involves comparing the integrated fluorescence intensity of the sample under investigation to that of a well-characterized fluorescence standard with a known quantum yield, under identical experimental conditions (e.g., absorbance, solvent, excitation wavelength). bjraylight.com

For this compound, the quantum yield would be a key indicator of its potential for applications in areas like fluorescent probes or materials. As noted previously, the heavy-atom effect of chlorine would likely result in a lower fluorescence quantum yield for this compound compared to the parent acridin-9-one. nih.govmdpi.com

Analysis of Excited State Dynamics

The excited state dynamics of acridinone derivatives are complex and can involve a variety of competing deactivation pathways, including fluorescence, intersystem crossing to the triplet state, internal conversion, and photochemical reactions. Time-resolved spectroscopic techniques, such as transient absorption and time-resolved fluorescence spectroscopy, are indispensable tools for unraveling these intricate processes. While specific experimental data for this compound is not extensively available in the current literature, the behavior of related acridinone compounds can provide a framework for understanding its likely photophysical characteristics.

Research on substituted acridinones has revealed that the nature and position of substituents on the acridinone core significantly influence their excited state lifetimes and relaxation pathways. For instance, the introduction of a chlorine atom, an electron-withdrawing group, can impact the energy levels of the singlet and triplet states and potentially enhance intersystem crossing rates through the heavy-atom effect. This could lead to a decrease in fluorescence quantum yield and an increase in the population of the triplet state.

The excited state lifetime (τ) is a critical parameter in determining the photophysical behavior of a molecule. For acridinone derivatives, these lifetimes can range from nanoseconds to microseconds, depending on the specific molecular structure and the surrounding environment. In the case of this compound, it is hypothesized that the chlorine substituent could modulate the excited state lifetime compared to the parent acridinone molecule.

Table 1: Hypothetical Excited State Lifetimes of Acridinone Derivatives in Different Solvents

CompoundSolventFluorescence Lifetime (τf) (ns)Triplet State Lifetime (τT) (µs)
Acridin-9-oneDichloromethane15.250.3
This compoundDichloromethane12.565.8
Acridin-9-oneAcetonitrile14.848.1
This compoundAcetonitrile11.962.4

Note: The data in this table is illustrative and based on general trends observed in halogenated aromatic compounds. Specific experimental values for this compound are not available in the cited literature.

Transient absorption spectroscopy provides further details by monitoring the absorption of short-lived excited species. Upon photoexcitation, a transient spectrum can reveal the formation of the excited singlet state, the triplet state, and any potential photoproducts. The decay kinetics of these transient signals provide direct information about the rates of the various deactivation processes. For a compound like this compound, one would expect to observe transient absorption bands corresponding to its lowest excited singlet and triplet states, with kinetics that reflect the influence of the chloro-substituent.

Other Advanced Spectroscopic Methods (e.g., Circular Dichroism)

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. While this compound itself is not chiral, it can exhibit induced circular dichroism (ICD) upon interaction with a chiral environment, such as binding to a biomacromolecule like DNA or forming a complex with a chiral host molecule.

The planar aromatic structure of the acridinone core makes it an effective DNA intercalator. When an acridinone derivative intercalates between the base pairs of DNA, the chiral environment of the DNA helix can induce a CD signal in the absorption bands of the acridinone chromophore. The sign and magnitude of the ICD signal can provide valuable information about the binding mode and the orientation of the acridinone molecule within the DNA duplex.

For this compound, it is anticipated that upon interaction with DNA, it would exhibit an ICD spectrum. The chloro-substituent could potentially influence the binding affinity and the specific geometry of the intercalation complex, which would be reflected in the details of the ICD spectrum.

Table 2: Illustrative Induced Circular Dichroism Data for Acridinone Derivatives upon Binding to Calf Thymus DNA

CompoundWavelength (nm)Molar Ellipticity (deg·cm²·dmol⁻¹)
Acridin-9-one420+5,000
445-8,000
This compound425+6,500
450-9,200

Note: This table presents hypothetical data to illustrate the expected induced circular dichroism signals. The specific values would depend on the experimental conditions and the precise nature of the interaction.

In addition to studying interactions with biomolecules, CD spectroscopy can be used to determine the absolute configuration of chiral acridinone derivatives. If a chiral center is introduced into the this compound scaffold, for example, through the addition of a chiral substituent, the resulting enantiomers would exhibit mirror-image CD spectra, allowing for their differentiation and the determination of their stereochemistry.

Computational Chemistry and Theoretical Studies of 4 Chloro 4h Acridin 9 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the molecular properties of acridinone (B8587238) derivatives at the atomic and electronic levels. These methods provide insights into the geometric, electronic, and spectroscopic characteristics of molecules.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and geometry of molecules. acs.orgresearchgate.net For acridin-9-one and its derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G** or 6-311G**, are used to predict their three-dimensional structures. acs.org These calculations aim to find the lowest energy conformation of the molecule, known as the optimized geometry. Studies on acridin-9-one have shown that the molecule is largely planar, a feature that is crucial for its ability to intercalate with DNA. nih.gov The structural parameters, including bond lengths and angles, obtained from DFT calculations are generally in good agreement with experimental data where available. nih.gov

Table 1: Selected Optimized Geometrical Parameters of Acridin-9-one (DFT/B3LYP)

ParameterBond Length (Å)Bond Angle (°)
C=O1.23
C-N1.39
C-C (aromatic)1.39 - 1.42
C-N-C: 122
C-C-C (aromatic): 118 - 121

Note: The data in this table is representative and compiled from typical DFT calculations on acridin-9-one. Actual values may vary depending on the specific functional and basis set used.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of molecules. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. acs.orgiucr.orgbnmv.ac.in The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. emerginginvestigators.org For acridin-9-one, the HOMO is typically distributed over the electron-rich aromatic rings, while the LUMO is localized more towards the electron-withdrawing carbonyl group. A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity. emerginginvestigators.org

Table 2: Calculated Frontier Molecular Orbital Energies for Acridin-9-one

ParameterEnergy (eV)
HOMO-6.2
LUMO-1.8
HOMO-LUMO Gap4.4

Note: These values are representative and can vary based on the computational method and basis set.

Molecular Electrostatic Potential (MESP) maps are valuable for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. ijpsjournal.com The MESP surface displays regions of positive and negative electrostatic potential. In acridin-9-one, the region around the carbonyl oxygen atom typically shows a negative potential (red or yellow), indicating a high electron density and a likely site for electrophilic attack. Conversely, the areas around the N-H proton and the aromatic protons exhibit a positive potential (blue), suggesting these are regions prone to nucleophilic attack. This charge distribution is critical for understanding intermolecular interactions, such as hydrogen bonding and stacking interactions with biological macromolecules.

Theoretical calculations of vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts are powerful tools for interpreting experimental spectroscopic data. researchgate.netnih.gov DFT methods can predict the infrared (IR) and Raman spectra of molecules by calculating their vibrational modes. nih.gov For acridin-9-one, characteristic vibrational frequencies for the C=O stretching, N-H bending, and aromatic C-H stretching can be calculated and compared with experimental spectra to confirm the molecular structure. nih.gov Similarly, theoretical NMR chemical shifts for ¹H and ¹³C nuclei can be computed. researchgate.net These calculated shifts, when compared to experimental NMR data, aid in the assignment of signals to specific atoms within the molecule. researchgate.net

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to study the photophysical properties of molecules like acridin-9-one. acs.org These calculations can predict the energies of electronic excited states and the nature of electronic transitions, which are responsible for the absorption and emission of light. acs.org For acridin-9-one, theoretical studies can elucidate the characteristics of its fluorescence and phosphorescence. acs.org Such studies are vital for understanding its potential applications as a fluorescent probe or in photodynamic therapy. The calculations can provide insights into the energies of the lowest singlet (S₁) and triplet (T₁) excited states and the probabilities of transitions between different electronic states.

Molecular Modeling and Simulation.nih.govijpsjournal.com

Molecular modeling and simulation techniques, such as molecular dynamics (MD), are used to study the behavior of molecules over time and their interactions with other molecules. nih.govijpsjournal.com For acridin-9-one and its derivatives, MD simulations can be employed to investigate their interactions with biological targets like DNA or proteins. nih.gov These simulations can provide a dynamic picture of how the molecule binds to its target, revealing the key intermolecular forces, such as hydrogen bonds and van der Waals interactions, that stabilize the complex. nih.gov Such studies are instrumental in drug design and in understanding the mechanisms of action of bioactive compounds.

Molecular Dynamics (MD) Simulations to Probe Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the dynamic behavior of molecules and their interactions with biological targets.

In the context of acridone (B373769) derivatives, MD simulations have been employed to understand their binding mechanisms with targets like DNA. For instance, simulations of a propyl acridone derivative complexed with calf thymus DNA (ct-DNA) have shown that the binding is driven by multiple non-covalent interactions. Thermodynamic parameters calculated from these simulations, such as enthalpy (ΔH°) and entropy (ΔS°), indicate that electrostatic forces are the primary drivers of the binding process tbzmed.ac.ir.

The general procedure for such simulations involves:

System Setup : The initial 3D structures of the ligand (e.g., an acridone derivative) and the target (e.g., a DNA duplex or protein) are placed in a simulation box. The box is then filled with explicit water molecules and ions to mimic physiological conditions tbzmed.ac.irnih.gov.

Force Field Application : A force field, such as AmberSB or CHARMM, is chosen to define the potential energy of the system. These force fields contain parameters for bond lengths, angles, and dihedrals, as well as for non-bonded van der Waals and electrostatic interactions tbzmed.ac.irnih.gov.

Simulation Protocol : The system undergoes energy minimization to remove steric clashes, followed by a gradual heating phase to reach the desired temperature (e.g., 300 K). Subsequently, the system is equilibrated, after which the production simulation is run for a specific duration (e.g., nanoseconds to microseconds) nih.gov.

Trajectory Analysis : The resulting trajectory is analyzed to study various properties, including the stability of the complex (via Root Mean Square Deviation, RMSD), local residue flexibility (via Root Mean Square Fluctuation, RMSF), the compactness of the structures (via Radius of Gyration, RoG), and specific interactions like hydrogen bonds rsc.org.

These simulations provide a dynamic picture of how a ligand like 4-chloro-4H-acridin-9-one might interact with its biological target, revealing key residues involved in the binding and the stability of the resulting complex over time jchemlett.com.

Conformational Analysis and Stability Studies

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The stability of these different conformations is crucial as it often dictates the molecule's ability to bind to a specific target.

For cyclic systems like the acridone core, conformational flexibility is limited. However, substituents on the ring system can adopt different orientations. Theoretical calculations, often using Density Functional Theory (DFT) or semi-empirical methods, are used to determine the energies of different conformers and identify the most stable, low-energy state tbzmed.ac.ir. This energy minimization is a critical first step before more complex studies like molecular docking or MD simulations are performed.

Stability studies also investigate factors like the protonation state of a molecule at physiological pH. For acridine (B1665455) derivatives, which contain nitrogen atoms, determining the most likely site of protonation is essential for building accurate molecular models for subsequent simulations nih.govresearchgate.net. The stability of a ligand-target complex, once formed, can be further assessed using MD simulations, which can predict the durability of the interactions over a simulated time period tbzmed.ac.ir.

Computational MethodApplication in Acridone StudiesKey Insights Gained
Molecular Dynamics (MD) Simulating the interaction of acridone derivatives with biological targets like DNA. tbzmed.ac.irElucidation of binding modes, interaction stability, and key interacting residues. rsc.orgjchemlett.com
Energy Minimization Calculating the lowest energy conformation of an acridone derivative. tbzmed.ac.irIdentification of the most stable 3D structure for use in further studies.
Protonation State Analysis Determining the likely charge state of acridine derivatives at physiological pH. nih.govresearchgate.netCreation of more biologically relevant models for computational analysis.

Quantitative Structure-Activity and Structure-Property Relationship (QSAR/QSPR) Methodologies

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR).

Application of QSAR and QSRR Models

QSAR models are widely used to predict the activity of new compounds based on a model built from existing data. These models are developed by calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors, which quantify various aspects of the molecular structure (e.g., size, shape, electronic properties, lipophilicity), are then correlated with the biological activity using statistical methods.

For derivatives of quinoline and acridine, QSAR models have been successfully developed to predict activities such as antimalarial efficacy. In one such study, 2D-QSAR models were built using multiple linear regression (MLR), partial least squares (PLS), and principal component regression (PCR). The statistical quality of these models is assessed by parameters like the squared correlation coefficient (r²), the cross-validated squared correlation coefficient (q²), and the predictive ability for an external test set (pred_r²) iajpr.com. For example, a robust 2D-QSAR model for quinoline derivatives showed a high predictive r² of 0.8454 for its test set nih.gov.

These models can identify which molecular descriptors are most important for a given activity. For instance, descriptors related to molecular refractivity and van der Waals volume have been shown to influence the antimalarial activity of quinoline derivatives nih.gov. Such insights are invaluable for guiding the design of more potent analogues.

Comparative Molecular Field Analysis (CoMFA) and Topomer CoMFA

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. The process involves aligning the molecules and then placing them in a 3D grid. At each grid point, steric and electrostatic interaction energies are calculated, and these values are used as descriptors in a PLS analysis to build the QSAR model.

The results of a CoMFA study are often visualized as 3D contour maps. These maps highlight regions where changes in steric bulk or electrostatic charge are predicted to increase or decrease biological activity.

Steric Maps : Green contours typically indicate regions where bulky groups enhance activity, while yellow contours show where bulk is detrimental.

Electrostatic Maps : Blue contours often mark areas where positive charge is favorable, while red contours indicate where negative charge is preferred.

A Topomer CoMFA study on N-substituted acridone derivatives successfully generated a predictive model with a cross-validated coefficient (q²) of 0.56 and a conventional coefficient (r²) of 0.82 researchgate.net. The resulting contour maps indicated that the presence of bulky groups, including a chloro (-Cl) group, should improve biological activity scirp.org. This demonstrates how CoMFA can provide intuitive, 3D guidance for structural modification.

In Silico Prediction of Compound Behavior

ADME Prediction : Early prediction of ADME properties is crucial to avoid late-stage failures in drug development. Various computational models, often based on a compound's physicochemical properties, are used to assess its "drug-likeness." These models employ rule sets like Lipinski's Rule of Five, which defines desirable ranges for properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors nih.gov. Online tools like SwissADME can rapidly calculate these properties and predict parameters such as gastrointestinal absorption and blood-brain barrier (BBB) permeability nih.govamsterdamumc.nl. For example, in silico analysis predicted that certain novel acridone derivatives possess good BBB permeability, a key property for drugs targeting the central nervous system amsterdamumc.nl.

Toxicity Prediction : QSAR models are also applied to predict various forms of toxicity. For instance, models have been developed to estimate the acute toxicity (LD50) of chloroquinoline derivatives crpsonline.com. These in silico toxicology predictions help to prioritize compounds for further development and flag potential liabilities early in the discovery process osti.gov.

Target Interaction Prediction : Molecular docking is a widely used in silico technique to predict the preferred binding orientation of a ligand to a target protein or nucleic acid. Docking scores are used to estimate the binding affinity. In studies of acridone derivatives, molecular docking has been used to predict their interaction with DNA, with results showing high correlation to experimentally determined DNA binding affinities iajpr.com.

In Silico Prediction TypeMethodologies UsedPredicted Properties for Acridone-like Scaffolds
Biological Activity 2D-QSAR, 3D-QSAR (CoMFA) iajpr.comnih.govscirp.orgAntimalarial activity, multidrug-resistance reversal, cytotoxicity. nih.govamsterdamumc.nlresearchgate.net
ADME Properties Rule-based filters (e.g., Lipinski's), physicochemical property calculations. nih.govBlood-brain barrier permeability, drug-likeness. amsterdamumc.nl
Toxicity QSAR models. crpsonline.comosti.govAcute toxicity (LD50). crpsonline.com
Target Binding Molecular Docking. iajpr.comDNA binding affinity and interaction modes. iajpr.com

Reactivity and Mechanistic Investigations of Acridinone Compounds

Photochemical Reaction Pathways

The interaction of light with the acridinone (B8587238) scaffold initiates a cascade of complex photochemical events. These processes are central to understanding the compound's stability, degradation, and potential applications in photochemistry.

Photoinduced Tautomerization Processes

Upon absorption of light, acridinone compounds can undergo tautomerization. For the parent compound, acridone (B373769), a major photochemical process is the photoinduced tautomerization to its enol form, 9-hydroxyacridine. This transformation involves the migration of the hydrogen atom from the N-10 position to the C-9 carbonyl oxygen. This process is significant as it alters the electronic and structural properties of the molecule in its excited state, influencing its subsequent photochemical fate.

Role of Singlet Oxygen in Phototransformation

The phototransformation of acridinone derivatives can be significantly influenced by molecular oxygen. In an excited triplet state, the acridinone molecule can act as a photosensitizer, transferring its energy to ground-state molecular oxygen (a triplet). This energy transfer process generates the highly reactive singlet oxygen (¹O₂), a Type II photosensitization mechanism. Singlet oxygen can then react with the acridinone molecule or other substrates. For instance, a proposed mechanism for the formation of certain photoproducts, such as a dihydrodiol derivative of acridine (B1665455), involves the initial addition of singlet oxygen to a C=C bond to form an unstable dioxetane intermediate, which is subsequently reduced.

Photoredox Catalysis and Photoinitiation Mechanisms

The acridine scaffold, particularly in its N-alkylated acridinium salt form, is a potent photoredox catalyst. Photoredox catalysis utilizes the ability of a molecule to absorb visible light and convert it into chemical energy by engaging in single-electron transfer (SET) events with organic substrates, thereby generating reactive radical intermediates.

Acridinium salts, including halogenated derivatives, function as powerful photooxidants. Upon irradiation with visible light, the acridinium catalyst is promoted to an electronically excited state. In this state, it can accept an electron from a suitable donor molecule, initiating a chemical reaction. This process is fundamental to photoinitiation, where the light-absorbing catalyst generates the initial reactive species that propagate a chain reaction. For example, 9-(4-chloro-2,6-dimethylphenyl)-10-methylacridinium ion has been synthesized and evaluated as an effective photoredox catalyst for reactions such as the oxygenation of toluene derivatives. The mechanism involves the generation of a triplet excited state via intramolecular electron transfer, which then participates in the catalytic cycle.

Electron Transfer and Reductive Quenching Mechanisms

The core mechanism of acridinium-based photoredox catalysis involves electron transfer. A common pathway is the reductive quenching cycle. In this process, the excited photocatalyst (*[PC]) accepts an electron from a substrate (reductive quenching), generating a reduced form of the photocatalyst ([PC]⁻) and an oxidized substrate. This reduced photocatalyst is a potent reductant and can then donate its electron to another substrate to complete the catalytic cycle, regenerating the ground-state photocatalyst ([PC]).

The efficiency of these processes is governed by the redox potentials of the catalyst in its ground and excited states. The one-electron reduction potentials (E_red) of several acridinium catalysts have been determined, which quantifies their ability to accept an electron. These values are crucial for designing and predicting the outcomes of photoredox reactions.

Table 1: One-Electron Reduction Potentials of Acridinium Photoredox Catalysts

Compound Name Abbreviation E_red (V vs SCE) in MeCN
9-(2,6-Dimethylphenyl)-10-methylacridinium perchlorate Acr⁺–Xyl -0.55
9-(4-Fluoro-2,6-dimethylphenyl)-10-methylacridinium perchlorate Acr⁺–XylF -0.53
9-(4-Chloro-2,6-dimethylphenyl)-10-methylacridinium perchlorate Acr⁺–XylCl -0.53

Chemical Reactivity Patterns

The inherent electronic structure of the acridinone ring system dictates its reactivity towards chemical reagents, with specific positions being particularly susceptible to nucleophilic attack.

Nucleophilic Reactivity at C-9 and N-10 Positions

The acridinone scaffold features two primary sites for nucleophilic reactions: the carbonyl carbon (C-9) and the nitrogen atom (N-10).

Reactivity at the C-9 Position: The C-9 position of the acridine ring is electron-deficient (electrophilic), making it a prime target for nucleophilic attack. pharmaguideline.com This reactivity is significantly enhanced when the carbonyl oxygen is protonated or when a good leaving group is present at this position. For example, 9-chloroacridine, which can be synthesized from acridinone, is highly reactive towards nucleophiles. thieme-connect.de The chloro substituent is readily displaced by various nucleophiles, including amines and alkoxides, to form 9-substituted acridine derivatives. thieme-connect.declockss.org This substitution reaction is a cornerstone for the synthesis of a wide array of biologically active acridine compounds. mdpi.com

Reactivity at the N-10 Position: The nitrogen atom at the N-10 position in acridin-9-one possesses a lone pair of electrons and an acidic proton. Under basic conditions, the proton can be abstracted to form an acridone anion. This anion is a potent nucleophile and can be readily alkylated or acylated. thieme-connect.de For instance, N-alkylation can be achieved by treating acridinone with an alkyl halide (like n-bromobutane) in the presence of a base such as potassium carbonate (K₂CO₃) or cesium fluoride (B91410) (CsF) in a polar aprotic solvent like DMF. nih.govias.ac.in This reaction provides a straightforward route to N-substituted acridinone derivatives, which are of interest in medicinal chemistry. nih.gov

Table of Compounds Mentioned

Compound Name
4-chloro-4H-acridin-9-one
Acridone
9-Hydroxyacridine
Dioxetane
9-(4-Chloro-2,6-dimethylphenyl)-10-methylacridinium ion
Toluene
9-(2,6-Dimethylphenyl)-10-methylacridinium perchlorate
9-(4-Fluoro-2,6-dimethylphenyl)-10-methylacridinium perchlorate
9-(4-Chloro-2,6-dimethylphenyl)-10-methylacridinium perchlorate
9-Mesityl-10-methylacridinium ion
9-Chloroacridine

Influence of Substituents on Acridinone Reactivity

The reactivity of the acridinone scaffold is significantly influenced by the nature and position of its substituents. The chlorine atom at the C-4 position in this compound acts as an electron-withdrawing group through induction, while also being a weak deactivator and ortho-, para-director in electrophilic aromatic substitution reactions due to its lone pairs. This electronic influence affects the reactivity of both the heterocyclic and carbocyclic rings.

The presence of substituents dictates the synthetic routes and the potential for further derivatization. For instance, the classic Ullmann condensation, a common method for synthesizing the acridinone core, involves the coupling of an aryl amine with an aryl halide. The reactivity of these precursors is heavily dependent on their electronic properties. Electron-withdrawing groups can affect the nucleophilicity of the amine and the susceptibility of the halide to substitution.

Furthermore, substituents influence the chemical properties of the resulting acridinone. The electron density at the carbonyl group (C-9) and the nitrogen atom (N-10) can be modulated, affecting their ability to participate in reactions such as alkylation, acylation, or condensation. The chloro-substituent, in particular, can also serve as a leaving group in nucleophilic aromatic substitution reactions under specific conditions, providing a handle for introducing other functional groups at the C-4 position.

Acid-Base Catalysis in Acridinone Reactions

Acid and base catalysis plays a pivotal role in the synthesis and subsequent reactions of acridinone compounds. The formation of the central tricyclic acridinone structure frequently relies on acid-catalyzed cyclization. researchgate.net In methods like the Ullmann synthesis, after the initial coupling of an aniline (B41778) derivative with an o-halobenzoic acid to form an N-phenylanthranilic acid, a strong acid is used to promote intramolecular cyclization. nih.govumn.edu

Commonly used acid catalysts include polyphosphoric acid (PPA), sulfuric acid, or phosphorus oxychloride. researchgate.net The mechanism involves the protonation of the carboxylic acid group, followed by an intramolecular electrophilic acylation of the adjacent aromatic ring. The strong acid acts as both a catalyst and a dehydrating agent to drive the reaction towards the formation of the stable, conjugated acridinone system.

Base catalysis is also employed, particularly in the derivatization of the acridinone core. For example, in the synthesis of N-substituted acridinones, a base such as potassium carbonate is used to deprotonate the N-H group at position 10, forming a more nucleophilic acridinone anion. researchgate.net This anion can then readily react with alkyl or acyl halides to yield N-benzyl, N-butyl, or N-benzoyl derivatives. researchgate.net Similarly, the formation of Schiff bases from aminoacridinones is often catalyzed by a small amount of acid to activate the carbonyl group of the aldehyde or ketone reactant. asianpubs.org

Formation of Schiff Bases and Other Derivatives

The acridinone scaffold, particularly when functionalized with an amino group, serves as a versatile precursor for the synthesis of various derivatives, most notably Schiff bases (imines). Schiff bases are typically formed through the condensation reaction between a primary amine and an active carbonyl compound, such as an aldehyde or ketone. asianpubs.orgnih.gov

The synthesis of Schiff bases from 4-aminoacridin-9(10H)-one (a derivative of the title compound) has been reported, involving the reaction of the aminoacridinone with various substituted aromatic aldehydes. researchgate.net This reaction creates a new carbon-nitrogen double bond (azomethine group), extending the conjugation of the system and allowing for the introduction of diverse functionalities. researchgate.net The stability of these Schiff bases can be enhanced by factors such as intramolecular hydrogen bonding, especially if a hydroxyl group is present in the ortho position on the aldehyde's benzene ring. nih.gov

Besides Schiff bases, other derivatives can be synthesized from the acridinone core. The nitrogen atom at the 10-position can be targeted for substitution reactions. For example, reaction with alkyl halides like 1,4-dibromobutane or benzyl bromide in the presence of a base leads to the formation of N-alkylated acridinones. researchgate.net Similarly, acylation with reagents like benzoyl chloride yields N-benzoyl derivatives. researchgate.net These modifications alter the steric and electronic properties of the parent molecule, which can be crucial for tuning its biological activity.

Table 1: Examples of Schiff Bases Derived from 4-Aminoacridin-9(10H)-one

Derivative NameReactant AldehydeYield (%)Key ¹H-NMR Signals (δ, ppm)
4-{[(1E)-(4-bromophenyl)methylene]amino}acridin-9(10H)-one4-bromobenzaldehyde47%8.93 (s, 1H, HC=N); 10.82 (s, 1H, NH) researchgate.net
4-{[(1E)-(2-hydroxyphenyl)methylene]amino}acridin-9(10H)-one2-hydroxybenzaldehyde-9.02 (s, 1H, HC=N); 10.92 (s, 1H, NH); 11.4 (s, 1H, OH) researchgate.net
4-{[(1E)-(2-chlorophenyl)methylene]amino}acridin-9(10H)-one2-chlorobenzaldehyde--

Interaction Mechanisms with Biomolecular Targets (Research Level)

Intercalation with DNA

A primary mechanism by which acridinone derivatives exert their biological effects is through DNA intercalation. farmaciajournal.com This process involves the insertion of the planar, polycyclic aromatic ring system of the acridinone molecule between the stacked base pairs of the DNA double helix. wikipedia.org For intercalation to occur, the DNA helix must locally unwind and separate to create a space for the ligand. wikipedia.org

The driving forces for this interaction are primarily non-covalent, including hydrophobic effects and van der Waals forces between the acridinone ring and the DNA bases. farmaciajournal.com Once intercalated, the compound can disrupt normal DNA processes such as replication, transcription, and repair. farmaciajournal.com This interference stems from the structural distortions induced in the DNA, which can prevent the binding or progression of enzymes like DNA and RNA polymerases. farmaciajournal.comwikipedia.org The ability of acridine-based compounds to intercalate is a key feature in their application as anticancer agents, as it can lead to the inhibition of cell proliferation in rapidly dividing cancer cells. wikipedia.orgresearchgate.net Some acridine derivatives may also participate in electron transfer reactions while bound to DNA, potentially generating reactive oxygen species that can cause further DNA damage. nih.gov

Enzyme Inhibition Mechanisms (e.g., Topoisomerases, Telomerases, Cholinesterases, Poly(ADP-ribose)polymerases)

Acridinone derivatives are known to inhibit a range of crucial cellular enzymes, contributing significantly to their biological activity.

Topoisomerases: Acridinones can act as topoisomerase "poisons". mdpi.com DNA topoisomerases (both type I and type II) are enzymes that resolve topological problems in DNA by creating transient strand breaks. nih.gov Intercalating acridinone derivatives can stabilize the "cleavable complex," which is an intermediate state where the enzyme is covalently bound to the broken DNA strand(s). nih.gov By preventing the re-ligation of the DNA, these compounds lead to an accumulation of permanent DNA strand breaks, which triggers cell cycle arrest and apoptosis. farmaciajournal.commdpi.com

Telomerases: The inhibition of telomerase is another important mechanism. Telomerase is an enzyme responsible for maintaining the length of telomeres, the protective caps at the ends of chromosomes. mdpi.com Many acridinone derivatives can bind to and stabilize G-quadruplex structures that can form in the guanine-rich sequences of telomeric DNA. mdpi.com This stabilization prevents telomerase from accessing and extending the telomere, leading to telomere shortening and eventual cell death, a particularly relevant mechanism in cancer cells which often exhibit high telomerase activity. mdpi.com

Cholinesterases: Certain acridone frameworks have been identified as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, a strategy used in the management of Alzheimer's disease. The mechanism often involves the binding of the acridinone ligand to the active site of the enzyme, blocking the entry of the natural substrate.

Poly(ADP-ribose)polymerases (PARP): PARP is a family of enzymes critical for DNA repair. The inhibition of PARP can be a powerful synergistic strategy when combined with DNA damaging agents. nih.gov Acridinones that cause DNA damage by poisoning topoisomerases can create a situation where the cancer cell becomes highly dependent on PARP-mediated repair. Inhibiting PARP in this context leads to an accumulation of unrepaired DNA damage, a concept known as synthetic lethality, which enhances the killing of cancer cells. nih.gov

Stabilization of G-Quadruplex DNA Structures

Beyond their role in telomere maintenance, G-quadruplexes are four-stranded DNA structures that can form in guanine-rich regions of the genome, including oncogene promoter regions. researchgate.net The stabilization of these structures by small molecules is a promising anticancer strategy. Acridinone derivatives, with their large, planar aromatic surface, are well-suited to bind to G-quadruplexes.

The primary mode of binding is through π-π stacking, where the acridinone ring stacks on top of the terminal G-quartet, a planar arrangement of four guanine bases. researchgate.net Positively charged side chains, if present on the acridinone derivative, can further enhance binding through electrostatic interactions with the negatively charged phosphate backbone or the grooves of the G-quadruplex structure. researchgate.net

By stabilizing a G-quadruplex in a promoter region, an acridinone ligand can act as a steric block, preventing the binding of transcription factors and effectively downregulating the expression of the associated oncogene. Furthermore, the stabilization of G-quadruplexes can physically obstruct the progression of replication forks, leading to DNA damage and cell death. nih.gov

Table 2: Summary of Biomolecular Interactions

TargetMechanism of InteractionConsequence
dsDNA Insertion of the planar acridinone ring between DNA base pairs (Intercalation). wikipedia.orgHelix unwinding, disruption of DNA replication and transcription. farmaciajournal.com
Topoisomerases Stabilization of the covalent enzyme-DNA "cleavable complex". mdpi.comAccumulation of permanent DNA strand breaks, apoptosis. mdpi.com
Telomerase Inhibition via stabilization of G-quadruplex structures in telomeres. mdpi.comTelomere shortening, cellular senescence. mdpi.com
G-Quadruplex DNA π-π stacking of the acridinone core on the terminal G-quartet. researchgate.netInhibition of oncogene transcription, replication stress. nih.gov

Hydrogen Bonding Interactions in Ligand-Target Binding

Hydrogen bonds are critical, weak intermolecular interactions that play a pivotal role in stabilizing energetically-favored ligands within the conformational environment of protein structures. nih.gov These interactions are fundamental to the process of molecular recognition, guiding how a drug lead identifies and binds to a specific biological target. nih.gov The efficacy and binding affinity of a ligand are significantly influenced by the hydrogen bonds formed at the ligand-target interface. nih.gov

In the context of acridinone-based compounds, the core structure contains key functional groups capable of participating in hydrogen bonding. The carbonyl oxygen of the acridinone ring and the nitrogen atom within the heterocyclic system can act as hydrogen bond acceptors. Conversely, if the nitrogen atom is protonated or bears a hydrogen substituent, it can function as a hydrogen bond donor. Spectroscopic and docking analyses of the parent compound, Acridone (AD), have demonstrated its capacity to form hydrogen bonds within the hydrophobic cavity of proteins like β-Lactoglobulin. researchgate.net Studies involving steady-state fluorescence have indicated the involvement of hydrogen bonding in the ligand-protein interaction, a finding substantiated by computational docking studies. researchgate.net

Structure-Activity Relationship (SAR) Studies on Specific Biological Targets

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. For the acridine scaffold, extensive research has elucidated the effects of various substituents on their efficacy against different biological targets, primarily as anticancer and antiparasitic agents.

The planar, tricyclic structure of acridine is a key feature that allows it to intercalate between the base pairs of DNA. nih.gov This interaction is a primary mechanism for its anticancer activity, as it can interfere with the function of enzymes like topoisomerases, which are crucial for DNA replication and repair. nih.govnih.gov SAR studies have shown that modifications at various positions on the acridine ring can significantly alter this activity.

For instance, studies on 3,9-disubstituted acridines have demonstrated that the nature of the substituent at position 9 has a profound impact on their ability to inhibit topoisomerase I and IIα. nih.gov A strong correlation has been identified between the lipophilicity of these derivatives and their ability to stabilize the intercalation complex with DNA. nih.gov Similarly, research on 9-acridinyl derivatives has shown that specific substitutions can lead to potent topoisomerase II inhibitory activity. nih.gov

In the context of antileishmanial activity, SAR studies on 9-alkylamino-1,2,3,4-tetrahydroacridines have been conducted. mdpi.com While the precursor, 9-chloro-1,2,3,4-tetrahydroacridine, showed no activity, its derivatization with different alkyldiamines led to compounds with varying levels of efficacy and toxicity against Leishmania infantum promastigotes. mdpi.com This highlights the importance of the substituent at the 9-position in modulating biological activity.

The table below summarizes key SAR findings for acridine derivatives targeting topoisomerase enzymes.

Compound Series Target Key SAR Findings
3,9-Disubstituted AcridinesTopoisomerase I & IIαLipophilicity of the substituent at position 9 correlates with the stability of the DNA intercalation complex. nih.gov The charge density within the side chain at position 9 influences cytostatic activity. nih.gov
9-Acridinyl-1,2,3-triazole DerivativesTopoisomerase IIBHybridization of the acridine core with a triazole ring and other moieties can produce potent inhibitors. nih.gov Compound 8 (an acridine-triazole-pyrimidine hybrid) showed greater inhibitory activity (IC50 0.52 µM) than the standard drug doxorubicin (IC50 0.83 µM). nih.gov
N-(Acridin-9-yl)-N-(2-Substituted Benzoyl) DerivativesTopoisomerase IISubstitutions on the benzoyl moiety influence anticancer activity against MCF-7 breast cancer cell lines. benthamdirect.com A derivative with chlorobenzene and pyrrole substitutions showed a significant IC50 value of 46.402 μg/ml. benthamdirect.com

These studies collectively indicate that the 4-chloro substitution in a compound like this compound would be expected to influence its electronic properties, lipophilicity, and steric profile. Such modifications can affect its ability to intercalate with DNA and interact with the active sites of target enzymes, thereby determining its specific biological activity profile.

Pharmacophoric Unit Identification

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the acridinone class of compounds, the core pharmacophoric unit is the tricyclic, planar aromatic structure. nih.gov

This planar system is the essential feature for DNA intercalation, the primary mechanism of action for many acridine-based anticancer agents. nih.gov The ability of this flat ring system to slide between DNA base pairs is fundamental to its biological effect. The nitrogen atom within the central ring is another key pharmacophoric feature. Depending on the physiological pH and its substitution pattern, this nitrogen can be protonated, allowing for ionic interactions, or it can act as a hydrogen bond acceptor, which can significantly affect the binding properties of the molecule. nih.gov

Substituents on the acridine ring system serve to modulate the activity of this core pharmacophore. They can be classified into two groups:

Intercalating Enhancers : These are typically substituents on the planar ring system itself, such as the chloro group in this compound. These groups modify the electronic distribution and lipophilicity of the aromatic system, which can fine-tune the strength of the intercalation and stacking interactions with DNA bases.

In essence, the pharmacophore of an active acridinone derivative consists of the planar intercalating unit complemented by appropriately positioned substituents that provide additional binding interactions to stabilize the ligand-target complex.

Advanced Research Applications of Acridinone Derivatives

Materials Science Applications

Acridinone (B8587238) derivatives are prized in materials science for their rigid, planar structure and their capacity for strong fluorescence, which can be tuned by chemical modification. These properties make them excellent candidates for various optoelectronic applications.

Fluorescent Organic Dyes and Chromophores

Acridinone-containing molecules are known for their fluorescent properties. nih.gov The extended π-conjugation of the acridinone system allows for efficient absorption and emission of light, a fundamental characteristic of fluorescent dyes and chromophores. The fluorescence of these compounds can be influenced by substituents on the acridone (B373769) ring. For instance, the introduction of arylethynyl groups to a tetrahydroacridine core, a related heterocyclic system, has been shown to expand the π-conjugation and influence the photophysical properties. nih.gov Specifically, electron-donating groups like methoxy (B1213986) can lead to a red-shift in the emission spectrum. nih.gov

Chemosensors and Solid-State Sensors

The fluorescence of acridinone derivatives can be sensitive to their local environment, a property that is exploited in the development of chemosensors. These sensors can detect the presence of specific ions or molecules through changes in their fluorescence intensity or wavelength. Acridine (B1665455) derivatives have been designed as "off-on" fluorescent chemosensors for metal ions like Cd2+ in aqueous media. researchgate.net The interaction of the analyte with the acridinone-based sensor molecule can lead to a significant enhancement of fluorescence, allowing for sensitive and selective detection. researchgate.net

The design of these chemosensors often involves incorporating specific binding sites for the target analyte into the acridinone structure. The electronic changes upon binding then modulate the photophysical properties of the acridinone fluorophore. While there are no specific reports on 4-chloro-4H-acridin-9-one as a chemosensor, the general principles suggest that its derivatives could be functionalized to act as sensors for various analytes. The chloro-substituent could potentially influence the binding affinity and selectivity of such sensors.

Photovoltaic Applications and Hole Transport Materials

Acridinone and its derivatives have emerged as promising materials for photovoltaic applications, particularly as hole transport materials (HTMs) in perovskite solar cells (PSCs). rsc.orgepfl.ch HTMs play a crucial role in extracting and transporting positive charge carriers (holes) from the light-absorbing perovskite layer to the electrode, a key process for efficient solar energy conversion.

An ideal HTM should possess high hole mobility, suitable energy levels that align with the perovskite layer, and good thermal and morphological stability. nih.govnih.gov Acridine-based HTMs have been synthesized and shown to exhibit hole mobilities comparable to the commonly used spiro-MeOTAD. rsc.orgepfl.ch For example, an acridine-based HTM, ACR-TPA, achieved a power conversion efficiency (PCE) of 16.42% in a perovskite solar cell, which is comparable to the efficiency of devices using spiro-MeOTAD. rsc.orgepfl.ch

The development of 3D structures with a coplanar quinolizino acridine core has also been explored to create highly efficient HTMs. nih.govnih.gov These 3D HTMs can restrain molecule aggregation and improve hole-transfer at the interface with the perovskite, leading to PSCs with high PCEs and good stability. nih.govnih.gov The introduction of a chloro-substituent into the acridinone core could potentially modulate the HOMO level and other electronic properties, which might be beneficial for optimizing the performance of acridinone-based HTMs.

Acridinone-Based Hole Transport Material Hole Mobility (cm²/Vs) Power Conversion Efficiency (%) Reference
ACR-TPA3.08 x 10⁻³16.42 rsc.orgepfl.ch
TDT-OMeTPA1.4 x 10⁻⁴16.4 nih.govnih.gov
spiro-MeOTAD (reference)2.63 x 10⁻³16.26 rsc.orgepfl.ch

This table presents data for illustrative acridinone-based hole transport materials to highlight their potential in photovoltaic applications.

Organic Light Emitting Diode (OLED) Candidates

The electroluminescent properties of acridinone derivatives make them attractive candidates for use in Organic Light Emitting Diodes (OLEDs). In an OLED, charge carriers (electrons and holes) are injected from the electrodes and recombine in an emissive layer to produce light. Acridinone-based materials can be used as emitters or as host materials in the emissive layer.

Recently, acridin-9(10H)-one has been used as an acceptor core for designing thermally activated delayed fluorescence (TADF) materials. rsc.org TADF emitters can harvest both singlet and triplet excitons for light emission, leading to high internal quantum efficiencies in OLEDs. A novel TADF compound, 3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one (3,6-DPXZ-AD), exhibited excellent performance in a yellow OLED with a high external quantum efficiency of 30.6%. rsc.org

Furthermore, acridine-based small molecules have been synthesized and used as hole-transporting materials in phosphorescent OLEDs, showing excellent device efficiencies. mdpi.com The rigid structure of the acridinone core contributes to good thermal stability, which is crucial for the longevity of OLED devices. The electronic properties of the acridinone core can be tuned by substitution to achieve desired emission colors and device performance. The effect of a chloro-substituent on the electroluminescent properties would depend on its position and its influence on the frontier molecular orbitals of the acridinone derivative.

Catalysis and Photoreactions

The ability of acridinone derivatives to absorb light and participate in electron transfer processes makes them suitable for applications in catalysis, particularly in photoreactions.

Organic Photocatalysts for Chemical Transformations

Acridine derivatives have been successfully employed as organic photocatalysts for a variety of chemical transformations. researchgate.net These metal-free catalysts can be excited by visible light to initiate redox reactions. For example, acridine photocatalysts have been used for the direct decarboxylation of carboxylic acids to generate carbon-centered radicals, which can then participate in further reactions. researchgate.net

Photoinitiators in Polymerization Reactions

Acridinone derivatives have emerged as a promising class of photoinitiators for free radical polymerization, particularly with the advent of light-emitting diode (LED) technology. mdpi.comnih.govresearchgate.net These compounds can function as monocomponent Type II photoinitiators or as part of multicomponent photoinitiating systems. In Type II systems, the excited state of the acridinone derivative interacts with a co-initiator, such as an amine or an iodonium (B1229267) salt, to generate the free radicals that initiate polymerization. mdpi.comnih.govresearchgate.net

Researchers have designed and synthesized novel acridone-based photoinitiators that are effective in the free radical polymerization of acrylates when irradiated with a 405 nm LED. mdpi.comnih.govresearchgate.net These systems have demonstrated excellent polymerization initiating abilities and achieved high final conversions of the acrylate (B77674) groups. The high photoreactivity of these acridinone-based systems has also been successfully applied in direct laser writing processes for the fabrication of 3D objects. mdpi.comnih.gov

The mechanism of radical generation by these acridinone photoinitiators has been investigated using various techniques, including steady-state photolysis, fluorescence spectroscopy, cyclic voltammetry, and electron spin resonance spectroscopy. mdpi.comnih.govresearchgate.net These studies are crucial for understanding the photoinitiation mechanism and for designing more efficient photoinitiators for various applications, including the development of 3D printing resins and photopolymers with low migration properties. researchgate.net

Biomolecular Tool Development

The fluorescent properties of acridinone derivatives make them valuable tools in biomolecular research. Their planar structure allows them to interact with biomolecules, and modifications to the acridinone core can be used to tune their photophysical properties and biological targets. rsc.orgnih.gov

Visualization of Biomolecules and Cellular Components

Acridinone derivatives are utilized as fluorescent probes for the visualization of biomolecules and cellular components. rsc.org Their intrinsic fluorescence can be modulated by their environment, which can be exploited for cellular imaging. mdpi.comfao.org For instance, surfactant-like acridone derivatives have been developed that exhibit aggregation-induced emission (AIE). mdpi.comfao.org These compounds are non-fluorescent in aqueous solutions but become highly fluorescent upon self-assembly after cellular uptake, allowing for the imaging of cellular structures. mdpi.comfao.org

The ability to chemically modify the acridinone scaffold allows for the development of probes with selective fluorescence depending on the cellular environment, which is highly advantageous for specific imaging applications. mdpi.com These fluorescent properties have cemented the use of the acridone nucleus in monitoring various biochemical and metabolic processes. nih.gov

Probes for Neurodegenerative Disorder Diagnosis and Research

Acridine derivatives, a class of compounds closely related to acridinones, have been investigated as potential diagnostic probes for neurodegenerative diseases such as Alzheimer's disease (AD). rsc.orgalfa-chemistry.com The planar structure of these compounds allows them to bind to aggregated forms of proteins, such as amyloid-β (Aβ) plaques, which are a hallmark of AD. rsc.org

Researchers have developed radiolabeled acridine derivatives that show high affinity for Aβ aggregates. rsc.org These compounds have been used for in vivo imaging of Aβ plaques in the brains of transgenic mice, demonstrating their potential as imaging agents for amyloid in the living brain. rsc.org The development of fluorescent probes for the early diagnosis of neurodegenerative diseases is an active area of research, as they offer a noninvasive and high-resolution alternative to other imaging techniques. alfa-chemistry.comnih.gov

Studies on Cellular Pathway Modulation (e.g., FoxP3 Regulation)

While there is no specific information in the reviewed literature linking this compound or other acridinone derivatives to the direct modulation of the FoxP3 pathway, the ability of acridinone derivatives to interact with DNA and other cellular components suggests their potential to influence cellular pathways. rsc.orgnih.gov

FoxP3 is a key transcription factor in the development and function of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance. nih.govnih.gov The regulation of FoxP3 expression and function is complex, involving transcriptional, and post-translational modifications. nih.gov Given that acridinone derivatives can act as DNA intercalators and influence enzyme activity, it is conceivable that specifically designed derivatives could be developed to modulate the expression or activity of proteins involved in the FoxP3 pathway. However, this remains a speculative area of research that requires further investigation.

Exploration of Unique Spectroscopic Properties for Research Tools

The spectroscopic properties of acridinone derivatives, particularly their fluorescence, are central to their application as research tools. uv.es The acridinone core possesses a rigid, planar structure that often leads to high fluorescence quantum yields. mdpi.com

The absorption and emission wavelengths of acridinone derivatives can be tuned by introducing different substituents onto the aromatic rings. mdpi.com For example, the introduction of sulfonic acid groups can cause a bathochromic (red) shift in the absorption maximum. mdpi.com This tunability is a key feature in the design of fluorescent probes for specific applications, allowing for the development of sensors that respond to changes in their environment, such as polarity or the presence of specific ions. uv.es

The unique electronic properties of acridines and acridones also make them suitable for applications in materials science, such as in the development of organic semiconductors and dye-sensitized solar cells. scbt.com Further research into the nonlinear optical properties of acridinone derivatives could open up new avenues for their use in advanced photonic applications. rsc.org

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies for Structural Diversity

While classical methods like the Jourdan-Ullmann coupling have been foundational for synthesizing the acridinone (B8587238) core, future research will focus on more efficient, flexible, and sustainable strategies to generate a wide array of 4-chloro-4H-acridin-9-one derivatives. nih.govacs.org The goal is to create libraries of structurally diverse analogs for comprehensive structure-activity relationship (SAR) studies. nih.govnih.gov

Emerging strategies include:

Multi-component Reactions (MCRs): The development of one-pot, three-component reactions, for instance, between chalcones, anilines, and β-ketoesters, offers a streamlined approach to constructing complex acridinone frameworks. nih.gov Adapting such methods could enable the rapid synthesis of novel 1,3-diaryl-4-chloroacridin-9-ones.

Regioselective Synthesis: Achieving precise control over substituent placement is crucial. Future synthetic routes will leverage directing groups or specific catalysts to ensure the regioselective construction of polysubstituted acridinones, allowing for systematic exploration of the chemical space around the 4-chloroacridinone core. acs.org

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can accelerate reaction times, improve yields, and enhance safety and scalability. Microwave-assisted thermal cyclization has already been shown to be effective in the final steps of acridinone synthesis. nih.gov

Synthetic StrategyDescriptionPotential Advantage for this compound
Jourdan-Ullmann Coupling Condensation of an N-phenylanthranilic acid derivative, followed by acid-catalyzed cyclization. nih.govnih.govTraditional and reliable method for core scaffold synthesis.
Multi-component Reactions One-pot reactions combining three or more starting materials to form a complex product. nih.govRapid generation of a diverse library of derivatives with varied substituents.
Regioselective Annulation Controlled ring-forming reactions to build additional rings onto the acridone (B373769) core with specific orientation. acs.orgPrecise synthesis of complex, polycyclic analogs for targeted applications.
Oxidative Cyclizations Iodine-promoted or other oxidative methods to form the heterocyclic ring system. nih.govAlternative pathways that may offer different substrate scope or milder conditions.

Advanced Computational Modeling for Predictive Research

Computational chemistry is an indispensable tool for accelerating research by predicting molecular properties and interactions, thereby guiding experimental efforts. scholarsresearchlibrary.comescholarship.org For this compound, advanced computational modeling will provide deep insights into its chemical behavior and biological potential.

Future research avenues include:

Density Functional Theory (DFT) Studies: DFT calculations can be used to predict the geometric, electronic, and spectroscopic properties of this compound and its derivatives. researchgate.netresearchgate.netmdpi.com This includes optimizing molecular structures, calculating vibrational frequencies to compare with experimental IR and Raman spectra, and analyzing the frontier molecular orbitals (HOMO-LUMO) to understand chemical reactivity and electronic transitions. analis.com.mychemrxiv.org

Molecular Docking and Dynamics: To explore potential therapeutic applications, molecular docking simulations can predict the binding modes and affinities of this compound derivatives with biological targets like DNA or enzymes such as topoisomerase. nih.gov Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of these ligand-target complexes over time. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models for a series of synthesized this compound analogs, researchers can identify the key physicochemical properties that correlate with a specific biological activity, enabling the rational design of more potent compounds. nih.gov

Computational MethodApplication for this compoundPredicted Properties
Density Functional Theory (DFT) Elucidation of electronic structure and reactivity. researchgate.netresearchgate.netHOMO-LUMO energy gap, molecular electrostatic potential, IR/UV-Vis spectra.
Molecular Docking Prediction of binding interactions with biological macromolecules. nih.govnih.govBinding affinity, interaction modes with enzymes or DNA.
Molecular Dynamics (MD) Simulation of the dynamic behavior and stability of molecules and complexes. nih.govStability of ligand-protein complexes, conformational changes.
QSAR Correlation of chemical structure with biological activity. nih.govPredictive models for designing new derivatives with enhanced activity.

Exploration of Acridinone Photochemistry in Diverse Environments

The planar, conjugated structure of acridinones often imparts them with interesting photophysical properties, such as strong fluorescence. nih.gov The presence of a heavy atom like chlorine can influence these properties, making the photochemistry of this compound a rich area for investigation. nih.govmdpi.com

Key research directions include:

Solvatochromism Studies: Investigating the absorption and emission spectra of this compound in a range of solvents with varying polarities will reveal how the environment affects its electronic transitions and excited states. mdpi.com

Fluorescence Quantum Yield Determination: Quantifying the efficiency of fluorescence is critical for applications in sensors, probes, or organic light-emitting diodes (OLEDs). researchgate.net The "heavy-atom effect" of the chlorine substituent may lead to altered quantum yields and singlet oxygen generation capabilities compared to the parent acridinone. nih.gov

Photostability and Degradation Pathways: Understanding the compound's stability upon exposure to light is crucial for any application involving light. Future studies could explore the mechanisms of photodegradation to design more robust derivatives for materials science applications.

Photophysical PropertySignificance for this compound ResearchRelated Findings in Similar Compounds
Absorption/Emission Maxima (λabs/λem) Determines the color of light absorbed and emitted, crucial for optical applications.Chloro-substitution can cause red-shifts (shifts to longer wavelengths) in absorption and emission spectra. researchgate.net
Fluorescence Quantum Yield (ΦF) Measures the efficiency of the fluorescence process.The introduction of chlorine atoms can decrease fluorescence quantum yield and increase singlet oxygen generation. nih.govmdpi.com
Stokes Shift The difference between the maximum absorption and emission wavelengths.A large Stokes shift is desirable for fluorescent probes to minimize self-absorption. nih.gov
Singlet Oxygen Generation The ability to produce reactive oxygen species upon irradiation.The heavy-atom effect of chlorine can enhance the generation of singlet oxygen, relevant for photodynamic therapy. nih.gov

High-Throughput Screening Methodologies for Structure-Activity Discovery

To efficiently evaluate the biological potential of a diverse library of this compound derivatives, high-throughput screening (HTS) methodologies are essential. rjdentistry.com HTS allows for the rapid testing of thousands of compounds, accelerating the identification of "hits" with desired biological activities.

Future applications of HTS in this area include:

Anticancer Screening: Acridine (B1665455) derivatives are well-known for their potential as anticancer agents, often acting as DNA intercalators or topoisomerase inhibitors. nih.govnih.gov HTS assays against a panel of cancer cell lines, such as the NCI-60 panel, can quickly identify derivatives with potent and selective cytotoxic activity. nih.govnih.gov

Antimicrobial and Antimalarial Assays: The acridine scaffold is also present in various anti-infective agents. nih.gov HTS can be employed to screen derivative libraries against a range of bacteria, fungi, and parasites, including strains of Plasmodium falciparum, the parasite responsible for malaria. nih.govresearchgate.net

Enzyme Inhibition Assays: Developing specific HTS assays for key enzymes implicated in disease (e.g., kinases, proteases, topoisomerases) will enable the discovery of targeted inhibitors based on the this compound scaffold. nih.gov

Integration of Multidisciplinary Approaches in Acridinone Research

The complexity of modern drug discovery and materials science necessitates a move away from siloed research toward a more integrated, multidisciplinary approach. scholarsresearchlibrary.com The future of research on this compound will be defined by the synergy between different scientific disciplines. ethz.ch

A successful integrated approach would involve:

Chemistry and Biology Fusion: Combining the efforts of synthetic chemists to create novel derivatives with those of chemical biologists to develop probes and assays for studying target engagement in living cells. ethz.ch

Computation and Experiment Loop: Using computational models to predict promising derivatives, which are then synthesized and tested experimentally. The experimental results are then used to refine and improve the computational models, creating a powerful feedback loop for discovery and optimization. escholarship.org

Pharmacology and Materials Science Crossover: Exploring the dual use of novel compounds. For example, a highly fluorescent derivative designed as a biological probe might also possess properties suitable for use in advanced materials like OLEDs, bridging the gap between medicinal chemistry and materials science. nih.gov

By pursuing these future directions, the scientific community can systematically explore the chemical, physical, and biological properties of this compound, paving the way for the development of new therapeutics and advanced materials.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 4-chloro-4H-acridin-9-one in academic laboratories?

  • Methodological Answer : Synthesis typically involves cyclization of precursor aromatic amines with chlorinated reagents under controlled conditions. Purification is achieved via column chromatography using silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol. Confirm purity using HPLC (≥95%) and characterize intermediates via 1H^1H-NMR and FT-IR spectroscopy. Ensure handling of chlorinated compounds in fume hoods with appropriate PPE . Structural confirmation can utilize single-crystal X-ray diffraction (e.g., SHELXS/SHELXD programs) .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Methodological Answer : Key properties include:

  • Solubility : Test in polar (DMSO, methanol) and non-polar solvents (chloroform) using UV-Vis spectroscopy.
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Crystallinity : Analyze via powder X-ray diffraction (PXRD) and compare with simulated patterns from single-crystal data .
  • Spectroscopic Data : Assign 13C^{13}C-NMR peaks using DEPT-135 and HSQC experiments to resolve aromatic and carbonyl signals .

Q. What experimental protocols ensure stability of this compound during storage?

  • Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Monitor stability via periodic HPLC analysis (e.g., C18 column, acetonitrile/water mobile phase). Avoid prolonged exposure to moisture, as hydrolysis of the chloro group may occur .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer : Discrepancies in bond lengths or angles may arise from twinning or disorder. Use SHELXL for refinement with high-resolution data (≤1.0 Å). Apply Hirshfeld surface analysis to identify weak interactions (e.g., C–H···Cl) and validate hydrogen bonding networks. Cross-validate with DFT-optimized geometries (B3LYP/6-311++G(d,p)) . For ambiguous cases, compare with analogous structures in the Cambridge Structural Database .

Q. What computational strategies are effective for modeling the electronic properties of this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations to study:

  • Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to predict reactivity.
  • Electrostatic Potential Maps : Identify electrophilic/nucleophilic sites for reaction planning.
  • TD-DFT : Simulate UV-Vis spectra and compare with experimental data to validate solvatochromic effects. Use Gaussian 16 with implicit solvent models (e.g., PCM) .

Q. How should researchers design experiments to investigate the biological activity of this compound derivatives?

  • Methodological Answer :

  • In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC50_{50} determination via nonlinear regression. Include positive controls (e.g., doxorubicin) and validate selectivity using non-cancerous cells (e.g., HEK293).
  • Mechanistic Studies : Use flow cytometry to assess apoptosis (Annexin V/PI staining) and ROS generation (DCFH-DA probe). Confirm target engagement via molecular docking (AutoDock Vina) with proteins like topoisomerase II .

Q. What statistical approaches are recommended for analyzing conflicting bioactivity data in structure-activity relationship (SAR) studies?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to identify outliers and key molecular descriptors (e.g., logP, polar surface area). Use Bayesian regression to quantify uncertainty in IC50_{50} measurements. For reproducibility, adhere to FAIR data principles by depositing raw datasets in repositories like Zenodo .

Data Presentation and Reproducibility

Q. How can researchers ensure methodological rigor in reporting synthetic yields and characterization data?

  • Methodological Answer :

  • Yield Reporting : Provide detailed reaction conditions (temperature, solvent, catalyst loading) and isolation yields (crude vs. purified).
  • Spectroscopic Validation : Include full NMR assignments (chemical shifts, coupling constants) and high-resolution mass spectra (HRMS) with isotopic patterns.
  • Crystallography : Deposit CIF files in the Cambridge Structural Database and report R1_1/wR2_2 values .

Q. What frameworks exist to reconcile open data requirements with proprietary research constraints?

  • Methodological Answer : Use controlled-access repositories (e.g., EMBL-EBI’s BioStudies) for sensitive data. For publications, provide anonymized datasets with metadata compliant with GDPR. Cite legal frameworks like the EU’s General Data Protection Regulation (GDPR) when handling personal data in collaborative studies .

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